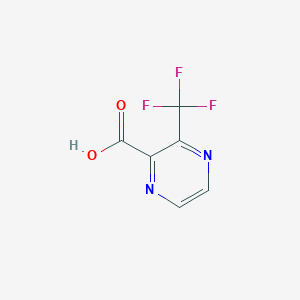
2-ブロモ-3-クロロ安息香酸メチル
概要
説明
Methyl 2-bromo-3-chlorobenzoate is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by bromine and chlorine atoms, respectively. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
科学的研究の応用
Methyl 2-bromo-3-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: Methyl 2-bromo-3-chlorobenzoate is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
Mode of Action
Halogenated aromatic compounds often participate in electrophilic aromatic substitution reactions . The bromine and chlorine atoms on the benzene ring can make the compound a good leaving group, potentially allowing it to interact with biological targets.
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it’s recommended to be stored in an inert atmosphere at 2-8°C .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-chlorobenzoate can be synthesized through several methods. One common method involves the esterification of 2-bromo-3-chlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the bromination of methyl 3-chlorobenzoate. This reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
In industrial settings, the production of methyl 2-bromo-3-chlorobenzoate often involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures high efficiency and yield. Industrial production also emphasizes the purification of the final product through techniques such as distillation and recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Methyl 2-bromo-3-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The compound can be reduced to form methyl 3-chlorobenzoate using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of methyl 2-bromo-3-chlorobenzoate can lead to the formation of 2-bromo-3-chlorobenzoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Substitution: Products include methyl 2-methoxy-3-chlorobenzoate and methyl 2-bromo-3-methoxybenzoate.
Reduction: The major product is methyl 3-chlorobenzoate.
Oxidation: The major product is 2-bromo-3-chlorobenzoic acid.
類似化合物との比較
Similar Compounds
Methyl 3-bromo-2-chlorobenzoate: Similar in structure but with the positions of bromine and chlorine atoms reversed.
Methyl 2-bromo-5-chlorobenzoate: Similar but with the chlorine atom at position 5 instead of 3.
Methyl 2-bromo-4-chlorobenzoate: Similar but with the chlorine atom at position 4 instead of 3.
Uniqueness
Methyl 2-bromo-3-chlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms in close proximity on the benzene ring allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in various applications.
特性
IUPAC Name |
methyl 2-bromo-3-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKFYOHGPURQCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107627-14-4 | |
| Record name | Methyl 2-bromo-3-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1422613.png)
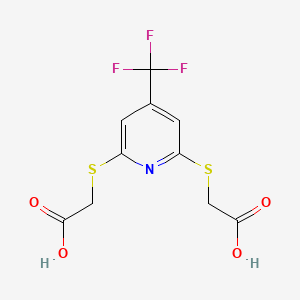
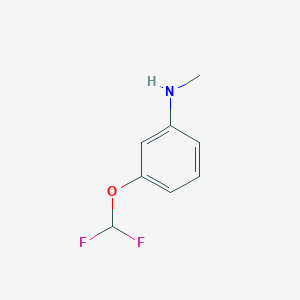
![N'-[1-Amino-2-(3-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422619.png)


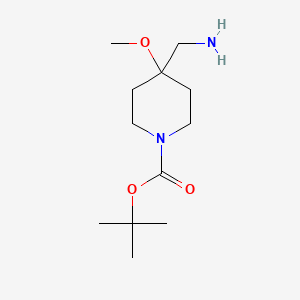
![6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1422626.png)
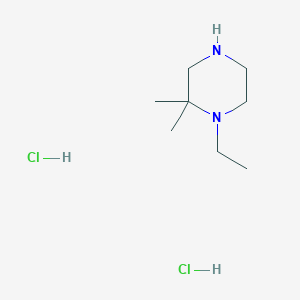
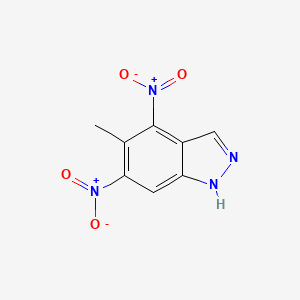
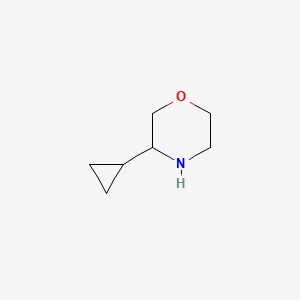

![3-ethoxy-N-propylspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1422635.png)
